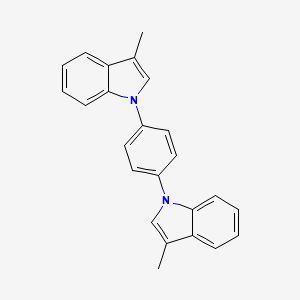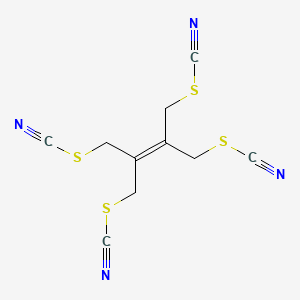
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of multiple thiocyanate groups attached to a central ethene backbone, which imparts distinct chemical reactivity and stability.
Méthodes De Préparation
The synthesis of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate typically involves the reaction of ethene derivatives with thiocyanate reagents under controlled conditions. One common method includes the use of ethene-1,1,2,2-tetrayltetramethylene as a starting material, which is then reacted with thiocyanate salts in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Applications De Recherche Scientifique
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique reactivity makes it a valuable tool in biochemical studies, particularly in the modification of proteins and other biomolecules.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate involves its interaction with various molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This reactivity is exploited in both biochemical research and industrial applications .
Comparaison Avec Des Composés Similaires
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate can be compared with other thiocyanate-containing compounds, such as:
- Ethene-1,1,2,2-tetrayltetramethylene tetrathiol
- Ethene-1,1,2,2-tetrayltetramethylene tetrathioether
These compounds share similar structural features but differ in their reactivity and applications.
Propriétés
Numéro CAS |
880495-38-5 |
|---|---|
Formule moléculaire |
C10H8N4S4 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
[4-thiocyanato-2,3-bis(thiocyanatomethyl)but-2-enyl] thiocyanate |
InChI |
InChI=1S/C10H8N4S4/c11-5-15-1-9(2-16-6-12)10(3-17-7-13)4-18-8-14/h1-4H2 |
Clé InChI |
WURLLWZEEKABHG-UHFFFAOYSA-N |
SMILES canonique |
C(C(=C(CSC#N)CSC#N)CSC#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


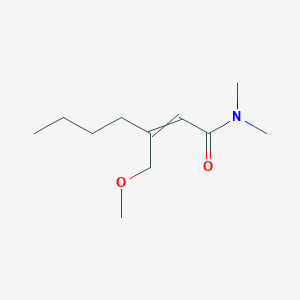

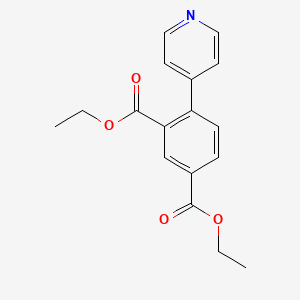
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

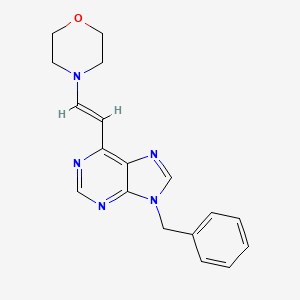
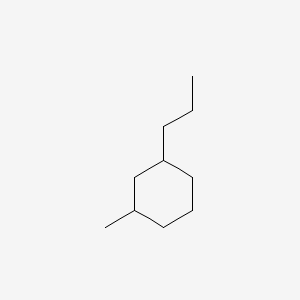
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
